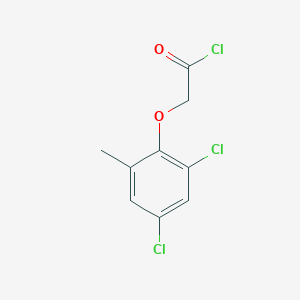

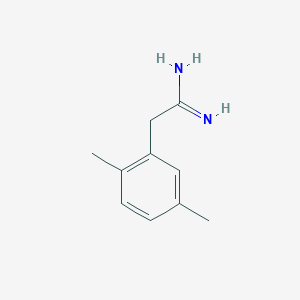

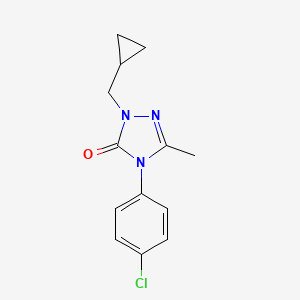

![molecular formula C11H11N3O3 B1622680 4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 878437-11-7](/img/structure/B1622680.png)

4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Vue d'ensemble

Description

The compound “4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” is a chemical compound with the molecular formula C11H11N3O3 . It has been used in the synthesis of a Dy(III) complex .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridinyl group attached to an oxadiazolyl group, which is further attached to a butyric acid group . The exact structure can be determined using various instrumental methods .Physical And Chemical Properties Analysis

The compound “4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” has a molecular weight of 233.23 . It is a solid at room temperature .Applications De Recherche Scientifique

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Certain compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Antibacterial Activity

Compounds containing a 1,2,4-oxadiazole heterocycle have demonstrated excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC 50 values better than that of BMT and TDC . This suggests that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .

Synthesis of Diverse Substituted Anilines

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Due to the efficacy of certain compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Inhibition of Shiga Toxin Trafficking

Some pyrimidinylhydrazones, which can be oxidized to triazolopyrimidines, have shown inhibition of Shiga toxin trafficking .

Anti-Cancer Activity

Activation of the ET A receptor by endothelin-1 results in the proliferation of cells and increases their survival rate, whereas activation of the ET B receptor results in the apoptosis of cells and decreases the amount of ET-1 . This suggests potential anti-cancer activity of certain derivatives.

Orientations Futures

The future directions for research on “4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, the synthesis of new molecules by substituting different substituents based on 3D QSAR outcomes could be a promising area of research .

Propriétés

IUPAC Name |

4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)5-1-4-9-13-11(14-17-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOIZROPWIKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390379 | |

| Record name | 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

CAS RN |

878437-11-7 | |

| Record name | 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

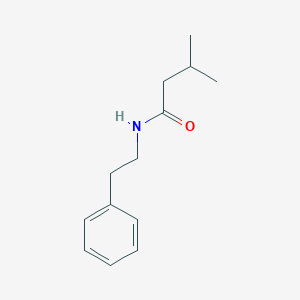

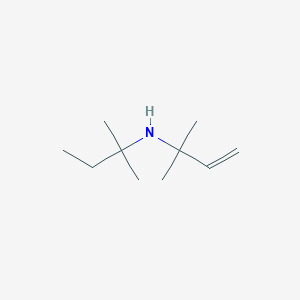

![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)

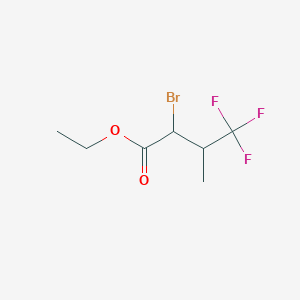

![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)